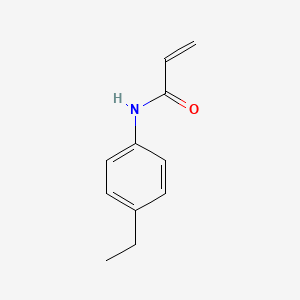

N-(4-Ethylphenyl)prop-2-enamide

Description

Structure

3D Structure

Properties

CAS No. |

15271-58-6 |

|---|---|

Molecular Formula |

C11H13NO |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

N-(4-ethylphenyl)prop-2-enamide |

InChI |

InChI=1S/C11H13NO/c1-3-9-5-7-10(8-6-9)12-11(13)4-2/h4-8H,2-3H2,1H3,(H,12,13) |

InChI Key |

QJFFMEYVPAZRQF-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)NC(=O)C=C |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C=C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategic Synthesis of N-(4-Ethylphenyl)prop-2-enamide and its Analogs

The primary methods for synthesizing the title compound and its derivatives involve creating the crucial amide linkage.

The most direct and widely employed method for the synthesis of this compound is the N-acylation of 4-ethylaniline (B1216643) with an acryloyl derivative. Typically, acryloyl chloride is reacted with 4-ethylaniline in the presence of a base to neutralize the hydrogen chloride byproduct. google.comresearchgate.net This reaction is a specific example of the Schotten-Baumann reaction conditions. researchgate.net Triethylamine or an excess of an inorganic base like sodium hydroxide (B78521) are commonly used. researchgate.netnih.gov The choice of solvent is also crucial, with dichloromethane (B109758) and toluene (B28343) being frequently utilized. researchgate.net

A study detailing the synthesis of related N-(2-arylethyl)-2-methylprop-2-enamides highlights a general procedure where the amine is dissolved in ethylene (B1197577) dichloride with triethylamine, followed by the dropwise addition of methacryloyl chloride. nih.gov This results in the formation of the corresponding amide with high yields, ranging from 46-94%. nih.gov The reaction proceeds at room temperature, and the product is isolated after washing with saturated sodium bicarbonate and water. nih.gov

Table 1: N-Acylation Reaction for Amide Formation

| Amine | Acylating Agent | Solvent | Base | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Ethylaniline | Acryloyl chloride | Dichloromethane | Triethylamine | High | researchgate.net |

| 2-Arylethylamines | Methacryloyl chloride | Ethylene dichloride | Triethylamine | 46-94 | nih.gov |

Multicomponent reactions (MCRs), particularly the Ugi four-component reaction (Ugi-4CR), offer a highly efficient one-pot pathway to diversely substituted acrylamide (B121943) derivatives. researchgate.net The Ugi reaction involves the combination of a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.org By utilizing acrylic acid as the carboxylic acid component, a variety of N-substituted acrylamides can be synthesized in a single step. researchgate.net

This approach is celebrated for its high atom economy and the ability to generate complex molecules from simple starting materials. wikipedia.orgciac.jl.cn The reaction is typically exothermic and can be completed within minutes in polar, aprotic solvents like DMF, although methanol (B129727) and ethanol (B145695) are also effective. wikipedia.org The Ugi reaction has been instrumental in creating libraries of compounds for various applications. wikipedia.org

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. mdpi.comorganic-chemistry.orgasianpubs.org This technology has been successfully applied to the synthesis of various amide and heterocyclic compounds. nih.govnih.gov For instance, the synthesis of 1,4-dihydropyridine (B1200194) nucleoside analogues via a one-pot, three-component Hantzsch condensation was significantly more efficient under microwave irradiation compared to conventional heating, with yields increasing from 42% to 58% and reaction times decreasing to 30 minutes. nih.gov

In the context of N-aryl acrylamide synthesis, microwave irradiation can be employed to expedite the N-acylation reaction. The rapid heating provided by microwaves can overcome activation energy barriers more effectively, leading to shorter reaction times and often cleaner reaction profiles. organic-chemistry.org For example, a catalyst-free synthesis of substituted 1,2,4-triazoles was achieved in just 10 minutes at 160°C under microwave irradiation, demonstrating the efficiency of this method. organic-chemistry.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Heating Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Hantzsch Condensation | Conventional | - | 42 | nih.gov |

| Hantzsch Condensation | Microwave | 30 minutes | 58 | nih.gov |

| Triazole Synthesis | Microwave | 10 minutes | 54-81 | organic-chemistry.org |

The synthesis of chiral derivatives of N-aryl acrylamides can be approached through several strategies. One method involves the use of chiral starting materials, such as a chiral amine or a chiral carboxylic acid derivative, in the acylation reaction. Another approach is the use of stereoselective reactions on a prochiral acrylamide substrate.

While specific examples for the stereoselective synthesis of this compound are not extensively detailed in the provided search results, the principles of asymmetric synthesis are well-established. For instance, the hetero-Michael addition of thiols to α,β-unsaturated amides has been studied, and stereospecific nucleophilic additions to olefins are known. nih.gov These principles could be applied to introduce chirality at the α or β position of the acrylamide.

Functional Group Interconversions and Derivatization Strategies

The inherent chemical functionalities of this compound allow for a range of transformations to create new derivatives.

The defining feature of this compound's reactivity is its α,β-unsaturated carbonyl system. wikipedia.org This conjugated system renders the β-carbon electrophilic and susceptible to nucleophilic attack, a reactivity pattern known as vinylogous reactivity. wikipedia.org

This susceptibility to conjugate addition is a cornerstone of its chemical behavior. Nucleophiles can add to the double bond in what is known as a Michael addition. wikipedia.org The reactivity of the α,β-unsaturated system is influenced by the nature of the substituents on the nitrogen and the double bond. Unfunctionalized acrylamides are generally considered weak electrophiles. nih.gov

The electrophilicity of the β-carbon is a consequence of resonance, which delocalizes the pi electrons across the O=C-C=C system, placing a partial positive charge on the β-carbon. youtube.com This makes it a "soft" electrophile, preferentially reacting with "soft" nucleophiles like thiols. nih.gov The reaction of α,β-unsaturated carbonyls with thiols, a hetero-Michael addition, is a second-order reaction, and the rate constants are a key measure of reactivity. nih.gov

Table 3: Reactivity of the α,β-Unsaturated Carbonyl System

| Reaction Type | Description | Key Feature |

|---|---|---|

| Conjugate Addition (Michael Addition) | Nucleophilic attack at the β-carbon of the double bond. | Electrophilic nature of the β-carbon due to resonance. wikipedia.orgyoutube.com |

| Polymerization | The double bond can undergo polymerization. | Extended conjugation makes the molecule prone to polymerization. wikipedia.org |

| Hydrogenation | Reduction of the carbon-carbon double bond and/or the carbonyl group. | Can be selective for either the alkene or carbonyl, or both. wikipedia.org |

| Cycloadditions | Can participate in cycloaddition reactions, such as enone-alkene cycloadditions. | Reactivity of the conjugated π-system. wikipedia.org |

Modifications of the Phenyl Ring and its Substituents

The structure of this compound offers multiple sites for chemical modification, with the phenyl ring and its ethyl substituent being key targets for creating diverse derivatives. Research into related N-aryl acrylamides demonstrates the feasibility of introducing a wide array of functional groups onto the aromatic ring.

One common strategy involves the synthesis of analogues by starting with differently substituted anilines. For instance, various N-(2-arylethyl)-2-methylprop-2-enamides have been synthesized with high yields from 2-arylethylamines and methacryloyl chloride. nih.gov This approach has been used to produce derivatives with substituents such as 4-fluoro, 4-chloro, 2,4-dichloro, 4-bromo, and methoxy (B1213986) groups on the phenyl ring. nih.gov This suggests that a similar strategy could be employed to synthesize analogues of this compound with additional or alternative substituents.

Furthermore, the existing N-aryl enamide structure can undergo subsequent reactions. The phenyl ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The ethyl group itself is a potential site for modification; for example, it could be oxidized to form an acetyl group or a carboxylic acid, significantly altering the compound's properties. Reduction reactions are also possible, which can convert the amide group into an amine. The presence of a fluorine atom on the phenyl ring, as in N-[(4-fluorophenyl)methyl]prop-2-enamide, is known to influence the compound's stability and lipophilicity, highlighting how substituent choice can fine-tune molecular characteristics.

Covalent Linkage and Click Chemistry Approaches (e.g., CuAAC)

The covalent attachment of N-phenylacrylamide scaffolds to other molecules is a significant area of interest, particularly for applications in chemical biology and materials science. "Click chemistry," especially the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a powerful tool for this purpose. youtube.comfrontiersin.org This reaction forms a stable triazole linkage between a molecule bearing an azide (B81097) and another with a terminal alkyne. youtube.comnih.gov

To utilize this chemistry, the this compound structure must first be functionalized with either an azide or an alkyne group. A prominent example is the synthesis of N-(4-ethynylphenyl)acrylamide (EPhAA), an analogue where the ethyl group is replaced by an alkyne. nih.gov This "click-compatible" reagent was designed to react selectively with inosine (B1671953) in RNA, allowing for the subsequent attachment of probes via CuAAC. nih.gov This demonstrates a clear strategy for modifying the phenyl ring to enable covalent linkage.

Similarly, polymer hydrogels based on polyacrylamide have been modified with alkyne or azide groups. nih.govresearchgate.net These functionalized gels can then be "clicked" together or have other molecules covalently attached to them. For example, poly(acrylamide-co-propargyl acrylate) hydrogels, which contain pendant alkyne groups, can undergo in-gel CuAAC reactions to immobilize proteins or graft copolymers. nih.gov This principle could be applied to a molecule like this compound by introducing a suitable linker with an azide or alkyne group onto the phenyl ring, preparing it for covalent conjugation to other systems.

Mechanistic Studies in Synthetic Pathways

Proposed Mechanisms of Enamide Formation and Transformations

The synthesis of enamides, including N-aryl variants like this compound, can be achieved through several mechanistic pathways. A novel and direct approach is the N-dehydrogenation of the corresponding saturated amide. acs.orgacs.org A proposed mechanism for this transformation involves the electrophilic activation of the amide carbonyl group by an agent such as triflic anhydride (B1165640) (Tf₂O). nih.govchemistryviews.org This activation generates a highly reactive iminium triflate intermediate. The formation of this intermediate significantly increases the acidity of the proton on the carbon alpha to the nitrogen atom. acs.orgnih.gov A strong, non-nucleophilic base then abstracts this acidified proton, leading to an elimination step that forms the enamide double bond. nih.gov

Another significant pathway is the transition metal-catalyzed addition of amides to alkynes. Ruthenium-based catalyst systems, for example, have been shown to efficiently promote the addition of N-aryl substituted amides to terminal alkynes. rsc.org This method is valued for its high regio- and stereoselectivity, typically affording the linear (E)-enamide products in good yields. rsc.org

Transamidation represents another route, where enaminones react with amides to produce new enamides. This process can be achieved under metal-free conditions, driven by an acid like trifluoromethanesulfonic acid (TfOH), which facilitates the cleavage of the enaminone's C–N bond and subsequent formation of the more stable enamide. acs.org

Investigation of Catalytic Systems and Reaction Conditions

The choice of catalytic system and reaction conditions is crucial for achieving efficient and selective enamide synthesis. The optimal conditions are highly dependent on the chosen synthetic route.

For the direct dehydrogenation of amides, a key system involves the combination of triflic anhydride (Tf₂O) as an electrophilic activator and a strong base, such as lithium hexamethyldisilazide (LiHMDS). acs.orgchemistryviews.org These reactions are typically conducted at very low temperatures, ranging from -78 °C to -94 °C, in aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether to control the reactivity of the intermediates. nih.govchemistryviews.org

In the case of amide addition to alkynes, a prominent catalytic system is composed of a ruthenium carbonyl complex, Ru₃(CO)₁₂, and a phosphine (B1218219) ligand like tricyclohexylphosphine (B42057) (PCy₃). rsc.org This system effectively catalyzes the hydroamidation of alkynes. Other transition metals, such as gold, have also been investigated. Gold(I) catalysts, for instance, have been used in tandem strategies to achieve stereocontrolled enamide synthesis from primary amides and propargyl aldehydes. elsevierpure.com

Metal-free catalytic systems are also being developed. The transamidation of enaminones to synthesize enamides has been successfully demonstrated using trifluoromethanesulfonic acid (TfOH) as a catalyst in a solvent like p-xylene (B151628) at moderately elevated temperatures of around 60 °C. acs.org

Interactive Table 1: Catalytic Systems for Enamide Synthesis

| Reaction Type | Catalyst System | Typical Solvents | Temperature | Reference(s) |

| Direct Dehydrogenation | LiHMDS / Tf₂O | THF, Diethyl Ether | -94 °C to -78 °C | acs.orgnih.govchemistryviews.org |

| Amide-Alkyne Addition | Ru₃(CO)₁₂ / PCy₃ | Not Specified | Not Specified | rsc.org |

| Tandem Cyclization | Gold(I) complexes | Not Specified | Not Specified | elsevierpure.com |

| Transamidation | TfOH | p-Xylene | 60 °C | acs.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural confirmation of N-(4-Ethylphenyl)prop-2-enamide, offering detailed insights into the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound displays characteristic signals that confirm the presence of all its structural components. The aromatic protons typically appear as a set of multiplets in the downfield region, usually between δ 7.0 and 7.6 ppm. The vinyl protons of the acrylamide (B121943) group are also readily identifiable, with distinct signals for the geminal and vicinal protons, often observed in the range of δ 5.5 to 6.5 ppm. The ethyl group protons present as a triplet for the methyl group (CH₃) around δ 1.2 ppm and a quartet for the methylene (B1212753) group (CH₂) at approximately δ 2.6 ppm. The amide proton (NH) gives rise to a broad singlet, the chemical shift of which can be variable depending on the solvent and concentration.

Table 1: ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.0 - 7.6 | m | - |

| Vinyl-H (geminal) | 5.5 - 5.8 | d | - |

| Vinyl-H (cis) | 6.0 - 6.3 | dd | - |

| Vinyl-H (trans) | 6.3 - 6.5 | dd | - |

| Amide-H | 7.5 - 8.5 | br s | - |

| Methylene-H (CH₂) | ~2.6 | q | ~7.6 |

| Methyl-H (CH₃) | ~1.2 | t | ~7.6 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific spectrometer frequency used.

Complementing the proton NMR data, the ¹³C NMR spectrum provides a definitive map of the carbon framework of this compound. The carbonyl carbon of the amide group is typically the most deshielded, appearing at approximately δ 165 ppm. The aromatic carbons show a series of signals in the δ 120-140 ppm region, with the carbon attached to the nitrogen being slightly more downfield. The vinyl carbons of the acrylamide moiety are found between δ 125 and 135 ppm. The ethyl group carbons are observed in the upfield region, with the methylene carbon (CH₂) at around δ 28 ppm and the methyl carbon (CH₃) at approximately δ 15 ppm.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~165 |

| Aromatic (C-N) | ~138 |

| Aromatic (C-C₂H₅) | ~140 |

| Aromatic (CH) | 120 - 130 |

| Vinyl (CH₂) | ~126 |

| Vinyl (CH) | ~131 |

| Methylene (CH₂) | ~28 |

| Methyl (CH₃) | ~15 |

Note: Chemical shifts are approximate and can be influenced by the solvent and experimental conditions.

To further solidify the structural assignment, two-dimensional (2D) NMR experiments are employed. Correlation Spectroscopy (COSY) experiments establish the connectivity between adjacent protons, for instance, confirming the coupling between the vinyl protons and the correlation within the ethyl group. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with its directly attached carbon atom, providing a clear link between the ¹H and ¹³C NMR data. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is invaluable for confirming the connection of the ethylphenyl group to the nitrogen of the propenamide moiety.

Mass Spectrometry (MS) Techniques

Mass spectrometry techniques are critical for determining the molecular weight and elemental composition of this compound, as well as for assessing its purity.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This precision allows for the unambiguous determination of the molecular formula. For this compound (C₁₁H₁₃NO), the calculated exact mass is 175.0997. HRMS analysis would be expected to yield a measured m/z value that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition of the molecule.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃NO |

| Calculated Exact Mass | 175.0997 |

| Observed m/z [M+H]⁺ | ~176.1070 |

Note: The observed m/z will be for the protonated molecule [M+H]⁺ in positive ion mode.

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful hyphenated technique used to separate the compound from any impurities and then detect it with the mass spectrometer. acs.org A sample of this compound is injected into a liquid chromatograph, and the components are separated based on their affinity for the stationary phase. The eluent is then introduced into the mass spectrometer, which provides a mass spectrum for each component as it elutes. For a pure sample of this compound, the LC chromatogram should show a single major peak, and the mass spectrum corresponding to this peak should display the expected molecular ion, confirming the purity of the compound. This technique is also valuable for identifying and quantifying any potential impurities. jfda-online.compotravinarstvo.comscirp.org

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of an acrylamide derivative typically displays characteristic absorption bands corresponding to the vibrations of its constituent bonds. For N-substituted acrylamides, key spectral regions include the N-H stretching, C=O stretching (Amide I), and N-H bending (Amide II) vibrations.

The N-H stretching vibration in secondary amides like this compound is expected to appear as a sharp band in the region of 3300-3500 cm⁻¹. The exact position of this band can be influenced by hydrogen bonding. The Amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense and characteristic absorptions in the IR spectrum of amides, typically occurring between 1630 and 1680 cm⁻¹. The Amide II band, resulting from a combination of N-H in-plane bending and C-N stretching vibrations, is usually found between 1510 and 1570 cm⁻¹.

Furthermore, the presence of the vinyl group (CH=CH₂) gives rise to characteristic C-H and C=C stretching and bending vibrations. The aromatic ring from the 4-ethylphenyl group will also exhibit specific C-H stretching and out-of-plane bending vibrations that confirm its substitution pattern.

Table 1: Typical Infrared Absorption Bands for Acrylamide Derivatives

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide | 3300 - 3500 |

| Aromatic C-H Stretch | Aryl | 3000 - 3100 |

| Aliphatic C-H Stretch | Ethyl | 2850 - 2960 |

| C=O Stretch (Amide I) | Amide | 1630 - 1680 |

| C=C Stretch | Vinyl | ~1620 |

| N-H Bend (Amide II) | Amide | 1510 - 1570 |

| Aromatic C=C Stretch | Aryl | 1450 - 1600 |

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment of a molecule during a vibration, Raman scattering depends on a change in the polarizability. This often means that non-polar bonds, which are weak in the IR spectrum, can produce strong signals in the Raman spectrum.

For this compound, the C=C stretching vibration of the vinyl group and the aromatic ring are expected to show strong Raman scattering. The symmetric stretching of the aromatic ring is particularly prominent in the Raman spectrum. The C=O stretching vibration of the amide group is also Raman active. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and oxygen) in a compound. This analysis is essential for verifying the empirical and molecular formula of a newly synthesized compound like this compound (C₁₁H₁₃NO). The experimentally determined percentages are compared with the theoretically calculated values to confirm the purity and elemental composition of the sample.

Table 2: Theoretical Elemental Composition of this compound (C₁₁H₁₃NO)

| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.01 | 132.11 | 75.40 |

| Hydrogen | H | 1.008 | 13.10 | 7.48 |

| Nitrogen | N | 14.01 | 14.01 | 7.99 |

| Oxygen | O | 16.00 | 16.00 | 9.13 |

| Total | | | 175.22 | 100.00 |

Computational Chemistry and Molecular Modeling Investigations

Quantitative Structure-Activity Relationship (QSAR) Studies

Development of Predictive Models for Modulatory Activities

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in forecasting the biological effects of chemical compounds. For N-(4-Ethylphenyl)prop-2-enamide and its analogs, these models correlate structural or physicochemical properties with their modulatory activities.

The development of such models typically involves a series of steps:

Data Collection: A dataset of compounds with known activities is compiled.

Descriptor Calculation: Molecular descriptors are calculated for each compound in the dataset.

Model Building: Statistical methods are used to build a mathematical model that relates the descriptors to the activity.

Model Validation: The model's predictive power is assessed using internal and external validation techniques.

While specific predictive models exclusively for this compound are not extensively detailed in publicly available literature, the principles of QSAR can be applied to understand its potential activities based on its structural features.

Identification of Key Molecular Descriptors for Activity

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. Identifying the key descriptors that influence the activity of this compound is fundamental for designing new compounds with enhanced or specific biological effects.

Key molecular descriptors for a related compound, 2-methyl-N-(4-methylphenyl)prop-2-enamide, have been computed and can serve as a reference for this compound due to their structural similarity. copoldb.jp These descriptors provide insights into the molecule's size, shape, electronic distribution, and lipophilicity.

Table 1: Computed Molecular Descriptors for a Structurally Related Compound

| Descriptor | Value | Description |

|---|---|---|

| Molecular Weight | 175.231 | The sum of the atomic weights of all atoms in the molecule. |

| tPSA (Topological Polar Surface Area) | 29.1 Ų | The surface sum over all polar atoms, primarily oxygen and nitrogen, also including their attached hydrogens. It is a good predictor of drug transport properties. |

| MolLogP | 2.5096 | The logarithm of the octanol/water partition coefficient, which is a measure of the molecule's lipophilicity. |

Conformational Analysis and Molecular Dynamics Simulations

Assessment of Conformational Preferences and Flexibility

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and how it can change. The molecule's flexibility, arising from the rotation around its single bonds, determines the range of shapes it can adopt. These different conformations can have varying energies and stabilities, which in turn can influence how the molecule interacts with biological targets.

The key rotatable bonds in this compound are:

The bond between the ethyl group and the phenyl ring.

The bond between the phenyl ring and the amide nitrogen.

The bond between the amide carbonyl group and the vinyl group.

The preferred conformations are those that minimize steric hindrance and optimize electronic interactions. For instance, the planarity of the amide bond is a significant conformational constraint.

Dynamics of Compound-Target Interactions in Solvated Environments

Molecular dynamics (MD) simulations can provide a dynamic picture of how this compound interacts with a potential biological target, such as a protein receptor or enzyme, within a realistic, solvated environment. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the compound's behavior over time.

MD simulations can reveal:

The binding mode of the compound to its target.

The stability of the compound-target complex.

The specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are critical for binding.

The role of water molecules in mediating the interaction.

By understanding these dynamic interactions, researchers can gain insights into the mechanism of action of this compound and can rationally design modifications to improve its binding affinity and selectivity.

Mechanistic Biological Investigations in Vitro and Non Clinical Models

Enzyme Interaction and Inhibition Studies

The N-aryl acrylamide (B121943) scaffold has been extensively utilized in the development of enzyme inhibitors. The covalent mechanism of action often leads to potent and durable inhibition.

The acrylamide "warhead" is a well-established electrophile that reacts with the thiol group of cysteine residues via a Michael addition reaction. nih.gov This covalent bond formation is typically irreversible and is a key mechanism for the targeted inhibition of various enzymes. The reactivity of the acrylamide can be tuned by substituents on the aromatic ring and the acrylamide itself. protocols.io For N-aryl acrylamides, the electronic properties of the aryl group can influence the electrophilicity of the β-carbon in the acrylamide, thereby modulating the rate of reaction with cysteine thiols. nih.gov Studies on a range of N-phenylacrylamides have shown that the reaction rates with glutathione (B108866) (a cysteine-containing tripeptide used as a model) can be systematically studied to understand structure-reactivity relationships, which is critical for designing selective covalent inhibitors. nih.gov

The N-aryl acrylamide scaffold is a prominent feature in several clinically important kinase inhibitors. patsnap.comnih.gov These inhibitors typically target a non-catalytic cysteine residue located in or near the ATP-binding site of the kinase. The N-aryl portion of the molecule provides the necessary binding affinity and selectivity for the target kinase, positioning the acrylamide warhead for covalent reaction with the cysteine. nih.gov For instance, inhibitors of Bruton's tyrosine kinase (BTK) and Epidermal Growth Factor Receptor (EGFR) utilize this mechanism. patsnap.comnih.gov The efficiency of these inhibitors is a function of both the initial non-covalent binding affinity and the subsequent rate of covalent bond formation. protocols.io

Although no specific kinase inhibition studies for N-(4-Ethylphenyl)prop-2-enamide have been reported, its structural similarity to known kinase inhibitors suggests it could potentially act as a kinase inhibitor. The 4-ethylphenyl group would be expected to occupy a hydrophobic pocket within the kinase active site, and the acrylamide moiety could then covalently bind to a nearby cysteine residue.

Table 1: Examples of N-Aryl Acrylamide-Based Kinase Inhibitors and their Covalent Targets This table presents data for structurally related compounds to illustrate the principle of kinase inhibition by N-aryl acrylamides, as specific data for this compound is not available.

| Compound Name | Target Kinase | Target Cysteine Residue | Reference |

|---|---|---|---|

| Ibrutinib | Bruton's Tyrosine Kinase (BTK) | Cys481 | patsnap.comnih.gov |

| Afatinib | Epidermal Growth Factor Receptor (EGFR) | Cys797 | patsnap.com |

| Osimertinib | Epidermal Growth Factor Receptor (EGFR) | Cys797 | nih.gov |

The versatility of the N-aryl acrylamide scaffold has led to its exploration as a modulator of various other enzymes.

ADAR (Adenosine Deaminase Acting on RNA): There is no direct evidence in the searched literature of This compound or other N-aryl acrylamides acting as inhibitors of ADAR enzymes. The development of selective ADAR inhibitors is an active area of research, but current inhibitors are typically nucleoside analogs or other chemical classes. nih.govcore.ac.ukaacrjournals.org

BACE1 (Beta-site Amyloid Precursor Protein Cleaving Enzyme 1): BACE1 is a key target in Alzheimer's disease research. Some studies have explored acrylamide-containing compounds as BACE1 inhibitors. For example, certain cinnamic acid derivatives with an acrylamide structure have shown BACE1 inhibitory activity. nih.gov The N-aryl portion of these molecules contributes to their binding in the BACE1 active site. While no data exists for This compound , its general structure is consistent with scaffolds that have been investigated for BACE1 inhibition. nih.govnih.gov

MAO-B (Monoamine Oxidase B): MAO-B is another important target for neurodegenerative diseases. While many MAO-B inhibitors belong to other chemical classes, some small molecules with anilide motifs (structurally related to N-aryl acrylamides) have been identified as potent MAO-B inhibitors. nih.gov These compounds typically feature two aryl moieties connected by a short spacer, a description that fits the N-aryl acrylamide scaffold. nih.gov

ENTs (Equilibrative Nucleoside Transporters): There is no information in the reviewed literature to suggest that This compound or related acrylamides are modulators of ENTs. Research on ENT inhibitors has primarily focused on nucleoside analogs and other specific chemical classes. nih.govnih.gov

The parent compound, acrylamide, is known to be genotoxic and can react with DNA. nih.gov In vitro studies have shown that acrylamide can cause the formation of adducts with 2'-deoxynucleosides through Michael addition. nih.gov This reaction leads to alkylation of DNA bases. nih.gov It is plausible that This compound , possessing the same reactive acrylamide moiety, could also interact with DNA in a similar manner, although the bulky N-substituent might influence the rate and sites of reaction.

Regarding RNA, the acrylamide functionality is utilized in the preparation of polyacrylamide gels for RNA separation and analysis. nih.govnih.gov While this demonstrates an interaction with the environment in which RNA is studied, specific studies on the direct covalent labeling of RNA by N-aryl acrylamides for functional studies are not prominent in the reviewed literature.

Cellular Pathway Modulation Research

The interaction of N-aryl acrylamides with specific enzymes, particularly kinases, translates to the modulation of cellular signaling pathways.

As many kinases are key components of cellular signaling cascades, their inhibition by N-aryl acrylamides can have profound effects on these pathways. For example, the inhibition of EGFR by acrylamide-based inhibitors blocks downstream signaling pathways that are critical for cell proliferation and survival in cancer. patsnap.com Similarly, inhibition of BTK affects B-cell receptor signaling. nih.gov A series of 3-(3-pyridyl)acrylamides have been shown to possess antiallergic properties by inhibiting 5-lipoxygenase and histamine (B1213489) release, thereby impacting inflammatory pathways. nih.gov

While the specific impact of This compound on cellular signaling pathways has not been documented, its potential as a kinase inhibitor suggests that it could modulate pathways regulated by kinases that it has an affinity for. The ethylphenyl group would be a key determinant of which specific pathways are affected by directing the molecule to particular kinase targets.

Influence on Cell Proliferation and Differentiation Mechanisms

The parent compound, acrylamide, has been shown to promote the proliferation of human hepatocarcinoma HepG2 cells. Studies indicate that acrylamide can upregulate the expression of miR-21, a microRNA implicated in cell proliferation and carcinogenesis. This upregulation leads to a decrease in the expression of PTEN, a tumor suppressor protein, and subsequent activation of the PI3K/AKT signaling pathway, which is a key regulator of cell growth and survival. nih.gov The activation of this pathway, along with increased expression of epidermal growth factor receptor (EGFR) and cyclin D1, contributes to the observed increase in HepG2 cell proliferation. nih.gov

In contrast to the pro-proliferative effects of acrylamide, other N-aryl derivatives have demonstrated cytotoxic, or anti-proliferative, effects. For instance, a series of mono-Mannich bases, which are 1-aryl-3-phenethylamino-1-propanone hydrochlorides, have shown cytotoxicity against androgen-independent human prostate cancer cells (PC-3). nih.govresearchgate.net These findings suggest that the nature of the substitution on the aryl ring plays a critical role in determining the ultimate effect on cell proliferation. The presence of different functional groups can lead to interactions with different cellular targets, resulting in either the promotion or inhibition of cell growth.

The table below summarizes the observed effects of related compounds on cell proliferation.

| Compound/Compound Class | Cell Line | Effect on Proliferation |

| Acrylamide | HepG2 | Increased proliferation nih.gov |

| Mono-Mannich bases (1-aryl-3-phenethylamino-1-propanone hydrochlorides) | PC-3 | Cytotoxicity (inhibition of proliferation) nih.govresearchgate.net |

Studies on Biofilm Formation Modulation

Currently, there is a lack of specific research investigating the influence of this compound on bacterial biofilm formation. However, the broader field of biofilm research indicates that various chemical entities can interfere with the processes of bacterial adhesion, growth, and the formation of the protective extracellular matrix that characterizes biofilms.

Biofilm formation is a complex process regulated by signaling systems, such as quorum sensing, which involves the production and detection of small molecules like N-acyl-homoserine lactones (AHLs) in Gram-negative bacteria. nih.gov Strategies to inhibit biofilm formation often target these signaling pathways or the integrity of the biofilm matrix itself. While no direct evidence links this compound to these mechanisms, the general reactivity of the acrylamide moiety could potentially allow for interactions with biological nucleophiles present in bacterial cells or the extracellular matrix.

Future investigations are required to determine if this compound or its derivatives possess any anti-biofilm properties. Such studies would need to assess the compound's ability to inhibit bacterial attachment to surfaces, disrupt pre-formed biofilms, or interfere with bacterial quorum sensing pathways.

Investigation of Cellular Metabolic Interruption

Direct metabolic studies on this compound are not documented. However, research on the metabolism of acrylamide and its analogues provides a framework for understanding how this class of compounds may interact with cellular metabolic pathways.

In vitro studies using mouse hepatic enzyme systems have demonstrated that various N-substituted acrylamides are metabolized by microsomal enzymes, often involving the NADPH-generating system. nih.gov For example, N-isopropylacrylamide is metabolized to acrylamide. nih.gov These metabolic processes can be influenced by pretreatment with enzyme inducers like phenobarbital, which enhances the metabolic reactions for several acrylamide analogues. nih.gov

A significant metabolic pathway for acrylamides involves conjugation with glutathione (GSH), a key cellular antioxidant. This reaction is catalyzed by glutathione S-transferases (GSTs). nih.gov The reactivity of acrylamides towards GSH is a critical factor in their biological effects, as it can lead to the depletion of cellular GSH levels, creating a state of oxidative stress. nih.gov This disturbance of the redox balance can make cells more susceptible to damage from reactive oxygen species. nih.gov The rate of reaction with GSH can be influenced by the substituents on the acrylamide structure. nih.govacs.org

The table below presents data on the in vitro metabolism of some acrylamide analogues.

| Compound | Metabolic System | Observation |

| N-tert-butylacrylamide | Mouse hepatic microsomal enzymes | Metabolized nih.gov |

| N,N-dimethylacrylamide | Mouse hepatic microsomal enzymes | Metabolized to a compound with a similar mass spectrum to N-methylacrylamide nih.gov |

| N-isopropylacrylamide | Mouse hepatic microsomal enzymes | Metabolized to acrylamide nih.gov |

| Various acrylamide analogues | Mouse hepatic glutathione S-transferases | Metabolized via conjugation with glutathione nih.gov |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic Variation of N-Substituents and their Impact on Biological Activity

The "N-substituent" in this context refers to the 4-ethylphenyl group. Both the substitutions on the phenyl ring and the nature of the alkyl group attached to it are critical determinants of the molecule's interaction with biological targets.

The type and position of substituents on the phenyl ring of N-phenylacrylamide derivatives can dramatically alter their biological activity. This is often due to changes in the electronic properties and lipophilicity of the molecule, which affect how it binds to a target protein and passes through cell membranes.

Studies on analogous N-substituted amides have shown that the biological activity often varies significantly with the position and nature of the substituent on the phenyl ring. nih.gov For instance, in a series of N-(substituted phenyl)-2-chloroacetamides tested for antimicrobial activity, compounds with a halogen (e.g., chloro, fluoro, bromo) in the para-position of the phenyl ring were among the most active. nih.gov This increased activity is often attributed to the high lipophilicity conferred by the halogen, which allows the compounds to more easily traverse the phospholipid bilayer of cell membranes. nih.gov

The electronic effect of the substituent is also paramount. Electron-withdrawing groups, such as halogens or nitro groups, can influence the reactivity of the amide or other parts of the molecule, potentially enhancing interactions with a biological target. Conversely, electron-donating groups like methoxy (B1213986) or alkyl groups can also modulate activity, depending on the specific requirements of the binding site. In the development of histone deacetylase (HDAC) inhibitors based on a propenamide structure, the addition of various substituted phenyl groups as a "cap" substructure was shown to generate highly potent inhibitors. nih.gov

The following table illustrates how different substituents on the phenyl ring of a hypothetical N-phenylacrylamide core could influence biological activity, based on general SAR principles.

Table 1: Influence of Phenyl Ring Substituents on Biological Activity

| Substituent (at para-position) | Electronic Effect | General Impact on Lipophilicity | Potential Effect on Activity |

|---|---|---|---|

| -H (Unsubstituted) | Neutral | Baseline | Reference activity |

| -Cl, -F, -Br (Halogen) | Electron-withdrawing | Increases | Often increases activity due to enhanced membrane permeability nih.gov |

| -CH3, -C2H5 (Alkyl) | Electron-donating | Increases | Can increase activity by enhancing hydrophobic interactions |

| -OCH3 (Methoxy) | Electron-donating | Moderate increase | Variable; can form hydrogen bonds or enhance binding |

| -NO2 (Nitro) | Strong electron-withdrawing | Moderate increase | Can significantly alter electronic properties for binding |

| -CF3 (Trifluoromethyl) | Strong electron-withdrawing | High increase | Often increases activity due to lipophilicity and metabolic stability |

The length and structure of the alkyl chain on the phenyl group, such as the ethyl group in N-(4-Ethylphenyl)prop-2-enamide, are key factors in tuning the compound's physicochemical properties. The primary influence of modifying the alkyl chain is on the molecule's hydrophobicity (lipophilicity).

Research on various classes of compounds has consistently shown that antibacterial activity is modulated by the length of an alkyl chain substituent. nih.govchemrxiv.org Generally, as the alkyl chain length increases (e.g., from methyl to ethyl to hexyl), the compound becomes more lipophilic. This can lead to stronger interactions with the lipid components of bacterial cell membranes, often resulting in enhanced activity. nih.govnih.gov For example, a study on N-alkylmorpholine derivatives found that compounds with alkyl chains from n-dodecyl (C12) to n-hexadecyl (C16) displayed the highest bactericidal effects, while those with shorter chains (less than five carbons) were inactive, establishing a clear SAR. chemrxiv.org

Table 2: Effect of Phenyl-Alkyl Chain Length on Physicochemical Properties and Activity

| Alkyl Chain | Lipophilicity (logP) | Water Solubility | Expected Biological Activity |

|---|---|---|---|

| -CH3 (Methyl) | Lower | Higher | Moderate |

| -C2H5 (Ethyl) | ↑ | ↓ | Often improved over methyl |

| -C3H7 (Propyl) | ↑ | ↓ | May further increase |

| -C4H9 (Butyl) | ↑ | ↓ | Potentially optimal or near-optimal |

| -C8H17 (Octyl) | High | Low | May decrease due to poor solubility ("cutoff effect") nih.gov |

Exploration of the Acrylamide (B121943) Moiety's Contribution to Target Recognition and Reactivity

The acrylamide moiety (prop-2-enamide) is not merely a structural scaffold but a reactive "warhead" that is fundamental to the biological activity of many inhibitors. ekb.egresearchgate.net Its defining feature is the α,β-unsaturated carbonyl system, which acts as a Michael acceptor. nih.gov This allows the molecule to form a strong, irreversible covalent bond with nucleophilic residues, most commonly the thiol group of a cysteine residue, within the active site of a target protein. nih.gov

This covalent bonding mechanism offers significant advantages in drug design. By forming a permanent bond, the inhibitor can achieve a prolonged duration of action and may be more potent than a non-covalent (reversible) inhibitor. nih.gov Several FDA-approved drugs, including the kinase inhibitors Ibrutinib and Afatinib, utilize an acrylamide moiety to achieve covalent inhibition of their respective targets, Bruton's tyrosine kinase (BTK) and the epidermal growth factor receptor (EGFR). ekb.egnih.gov

The reactivity of the acrylamide can be fine-tuned by substituents on the α- or β-carbons of the acrylamide itself. nih.gov A comprehensive understanding of this structure-reactivity relationship is critical for designing inhibitors that are reactive enough to bind their intended target but not so reactive that they cause widespread off-target effects by binding to other proteins, such as the abundant antioxidant glutathione (B108866). nih.gov

Stereochemical Influences on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms, can have a profound impact on biological activity. For this compound, the key stereochemical feature is the potential for E/Z (or trans/cis) isomerism at the carbon-carbon double bond of the propenamide group.

Due to steric hindrance between the phenyl ring and the amide group, the E (trans) isomer is generally more thermodynamically stable than the Z (cis) isomer. In the context of drug design, the specific geometry of the molecule is critical for it to fit correctly into the binding pocket of a target enzyme or receptor. The rigid, planar nature of the E-acrylamide often provides the optimal geometry for binding, and most synthetic routes are designed to favor this isomer. While less common, the introduction of chiral centers elsewhere in more complex acrylamide-containing molecules would also be a critical factor for biological recognition, with one enantiomer typically being significantly more active than the other.

Correlation between Physicochemical Properties (e.g., Lipophilicity) and Biological Activity

A molecule's biological activity is not solely dependent on its ability to bind a target but also on its ability to reach that target. This is governed by its physicochemical properties, with lipophilicity being one of the most important. nih.gov Lipophilicity, often quantified as a partition coefficient (logP), describes a compound's affinity for a lipid-like environment versus an aqueous one.

A direct correlation between lipophilicity and biological activity is frequently observed. For a drug to be effective, it must pass through various biological membranes, which are primarily lipid-based. nih.gov As seen with N-substituted chloroacetamides, derivatives with higher lipophilicity, such as those with halogenated phenyl rings, often show enhanced activity due to their ability to rapidly pass through cell membranes. nih.gov

However, as with alkyl chain length, there is an optimal range for lipophilicity. If a compound is too hydrophilic (low logP), it may not be able to cross cell membranes effectively. If it is too lipophilic (high logP), it may become sequestered in fatty tissues, have poor aqueous solubility, and be difficult to formulate or administer. Studies on N-alkoxyphenylhydroxynaphthalenecarboxamides demonstrated that lipophilicity increases with the lengthening of an alkoxy chain, which in turn correlates with biological effects like antimycobacterial and antiproliferative activity. mdpi.com

Table 3: Correlation of Lipophilicity (logP) with Biological Activity for a Hypothetical Analog Series

| Compound Analog (Varying R-group) | Calculated logP | Membrane Permeability | Biological Activity (e.g., IC50) |

|---|---|---|---|

| Analog 1 (polar R) | 1.5 | Low | Weaker |

| Analog 2 (non-polar R) | 2.5 | Moderate | Stronger |

| Analog 3 (very non-polar R) | 4.5 | High | May decrease due to poor solubility |

Rational Design Strategies for Enhanced Selectivity and Potency

Rational drug design uses the knowledge gained from SAR and molecular modeling studies to create new compounds with improved properties. nih.gov The goal is to enhance potency against the desired target while simultaneously improving selectivity (reducing off-target effects).

For a molecule like this compound, a rational design strategy would involve several steps:

Target Identification and Modeling : Using the crystal structure of a target protein, computational docking studies can predict how the compound binds to the active site. nih.gov This helps identify key interactions.

Fragment-Based Optimization : The design process can involve connecting molecular fragments that are known to bind to specific pockets of the target. nih.gov For example, the 4-ethylphenyl group would be optimized to fit into a hydrophobic pocket, while the acrylamide is positioned to react with a nearby cysteine.

SAR-Guided Synthesis : Based on SAR data, new analogs are synthesized. For instance, if para-halogen substitution on the phenyl ring proves beneficial, a series of fluoro-, chloro-, and bromo-analogs would be created. nih.gov Similarly, the ethyl group might be replaced with propyl or cyclopropyl (B3062369) groups to fine-tune hydrophobic interactions.

Reactivity Tuning : The reactivity of the acrylamide warhead can be modulated by making substitutions on the acrylamide itself to achieve a balance between target engagement and minimizing off-target reactions. nih.gov

By systematically applying these principles, medicinal chemists can evolve a preliminary hit compound into a highly potent and selective drug candidate. dntb.gov.uanih.gov

Analytical Methodologies for Research Applications

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) Method Development for Analysis and Purity

Specific HPLC methods for the analysis and purity assessment of N-(4-Ethylphenyl)prop-2-enamide are not described in the available scientific literature. Method development would be required, likely involving screening of various stationary phases (such as C18 or phenyl-hexyl columns) and mobile phase compositions (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) and water with potential modifiers like formic acid or ammonium (B1175870) acetate) to achieve adequate resolution from impurities and degradants. Detection would likely be performed using a UV detector, with the optimal wavelength determined by spectral analysis of the compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

There is no published information on the use of Thin-Layer Chromatography (TLC) for monitoring reactions involving this compound. For reaction monitoring and screening purposes, TLC methods would need to be developed. This would involve selecting an appropriate adsorbent (e.g., silica (B1680970) gel or alumina) and a mobile phase system that provides good separation between the starting materials, the this compound product, and any byproducts. Visualization would likely be achieved under UV light, given the aromatic nature of the compound.

Quantitative Analysis Methods in Complex Research Matrices

No validated methods for the quantitative analysis of this compound in complex research matrices (such as biological fluids or environmental samples) have been reported. The development of such methods, likely using HPLC coupled with mass spectrometry (LC-MS) for enhanced selectivity and sensitivity, would be necessary for pharmacokinetic, metabolism, or environmental fate studies. This would involve rigorous validation to establish parameters such as linearity, accuracy, precision, and limits of detection and quantification.

Stability Studies in Relevant Research Media and Buffers

Information regarding the stability of this compound in relevant research media and buffers is not available. Stability studies are crucial for understanding the compound's shelf-life and its behavior in experimental systems. Such studies would need to be conducted under various conditions (e.g., different pH values, temperatures, and in the presence of light) to determine the degradation kinetics and identify potential degradation products.

Q & A

Q. What are the standard synthetic routes for N-(4-Ethylphenyl)prop-2-enamide and its structural analogs?

- Methodological Answer : The synthesis typically involves coupling aromatic amines with acryloyl derivatives. For example, a brominated analog, (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide, is synthesized via esterification of 4-bromobenzoic acid with ethanol under acidic conditions, followed by reaction with propionamide in the presence of a base catalyst . Modifications to the aryl or acryloyl groups can be achieved using EDCl/HOBt-mediated coupling, as demonstrated in the synthesis of N-(4-hydroxyphenethyl)cinnamamides .

- Key Considerations :

- Use inert atmospheres (e.g., nitrogen) to prevent oxidation.

- Purification via column chromatography is critical to isolate intermediates.

Q. How is structural characterization performed for this compound?

Q. How can researchers resolve contradictions in metabolite identification for structurally similar acrylamides?

- Methodological Answer : Discrepancies often arise from isomeric or co-eluting compounds. A multi-technique approach is recommended:

LC-MS/MS with high-resolution mass spectrometry (HRMS) to distinguish exact masses (e.g., m/z 314.126 vs. 314.138).

Tandem MS fragmentation patterns to differentiate positional isomers (e.g., hydroxylation at C3 vs. C4 on phenyl rings) .

Comparative analysis with synthesized reference standards to validate retention times and spectral data .

- Case Study :

In Brachypodium distachyon metabolomics, (E)-3-(4-hydroxyphenyl)-N-[4-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]butyl]prop-2-enamide was misidentified until collision-induced dissociation (CID) MS confirmed unique fragments at m/z 177 and 135 .

Q. What are the challenges in assessing the biological activity of this compound derivatives?

- Methodological Answer :

- Bioactivity Assays : Use in vitro models (e.g., enzyme inhibition assays for cyclooxygenase) to screen anti-inflammatory potential. For example, analogs like 2-(4-ethylphenyl)propanoic acid showed COX-2 selectivity in enzyme-linked immunosorbent assays (ELISA) .

- Metabolic Stability : Perform hepatic microsomal stability tests to evaluate degradation rates. LC-MS quantifies parent compound depletion over time.

- Data Interpretation : Address false positives from non-specific binding using counter-screening (e.g., surface plasmon resonance for binding affinity validation) .

Q. How can researchers optimize reproducibility in synthetic protocols for acrylamide derivatives?

- Methodological Answer :

- Statistical Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (e.g., temperature, solvent polarity). For example, a central composite design improved yields of N-(4-hydroxyphenethyl)cinnamamides from 45% to 57% .

- Robust Purification : Employ preparative HPLC for challenging separations, particularly for diastereomers or regioisomers.

- Documentation : Report detailed spectral data (e.g., NMR solvent, MS ionization mode) to enable cross-lab validation .

Data Contradiction Analysis

Q. Why do some studies fail to detect this compound in plant extracts despite its structural analogs being reported?

- Methodological Answer :

- Extraction Bias : Polar solvents (e.g., methanol-water) may selectively extract glycosylated derivatives over free acrylamides. Sequential extraction with hexane/ethyl acetate improves recovery .

- Matrix Effects : Co-eluting phenolics in plant matrices can suppress ionization in LC-MS. Use matrix-matched calibration or standard addition for quantification .

- Sensitivity Limits : Low-abundance metabolites may require enrichment via solid-phase extraction (SPE) prior to analysis .

Methodological Resources

Table 1 : Key Techniques for Acrylamide Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.